molecular formula C13H19NO3S B13797668 Acetamide, N-butyl-N-(p-tolyl)- CAS No. 71173-14-3

Acetamide, N-butyl-N-(p-tolyl)-

Cat. No.: B13797668
CAS No.: 71173-14-3
M. Wt: 269.36 g/mol
InChI Key: GIVRXFUIQHEBRN-UHFFFAOYSA-N
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Description

Acetamide, N-butyl-N-(p-tolyl)- is an organic compound belonging to the class of amides. It is characterized by the presence of an acetamide group attached to a butyl and a p-tolyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-butyl-N-(p-tolyl)- typically involves the reaction of p-toluidine with acetic acid in the presence of a catalyst such as benzophenone. The reaction is carried out under vigorous stirring at elevated temperatures (around 80°C) for several hours . Another method involves the use of acyl chlorides or anhydrides to react with amines, forming the desired amide .

Industrial Production Methods

Industrial production of Acetamide, N-butyl-N-(p-tolyl)- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalysts can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-butyl-N-(p-tolyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Acetamide, N-butyl-N-(p-tolyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide, N-butyl-N-(p-tolyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-butyl-N-(p-tolyl)- is unique due to the presence of both butyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can provide distinct properties compared to its simpler analogues.

Properties

CAS No.

71173-14-3

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

N-butyl-N-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C13H19NO3S/c1-4-5-10-14(12(3)15)18(16,17)13-8-6-11(2)7-9-13/h6-9H,4-5,10H2,1-3H3

InChI Key

GIVRXFUIQHEBRN-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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